molecular formula C17H14N6 B4491933 2,7-Dimethyl-6-(2-phenylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

2,7-Dimethyl-6-(2-phenylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4491933
M. Wt: 302.33 g/mol
InChI Key: MKIUUKLVTSBSLA-UHFFFAOYSA-N
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Description

2,7-Dimethyl-6-(2-phenylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both triazole and pyrimidine rings, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-6-(2-phenylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction mechanism involves transamidation followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure consistent yields and purity. The process may also involve additional purification steps to remove any impurities and ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-6-(2-phenylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

2,7-Dimethyl-6-(2-phenylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-6-(2-phenylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:

Uniqueness

2,7-Dimethyl-6-(2-phenylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. This unique structure contributes to its distinctive chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2,7-dimethyl-6-(2-phenylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6/c1-11-14(10-19-17-20-12(2)22-23(11)17)15-8-9-18-16(21-15)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIUUKLVTSBSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C)C3=NC(=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.